

Stability issues with Montelukast in long-term storage

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Compound of Interest

Compound Name: Masilukast

Cat. No.: B1676212

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Montelukast Stability Technical Support Center

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues associated with Montelukast during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of Montelukast during long-term storage?

Montelukast is susceptible to degradation under several conditions. The primary factors that affect its stability are exposure to light, oxidative conditions, high temperatures, and acidic environments.^{[1][2][3][4][5]} In the solid state, exposure to daylight can cause a significant decrease in potency. Forced degradation studies have shown that Montelukast degrades in the presence of acid, base, and heat.

Q2: What are the major degradation products of Montelukast?

The most commonly identified degradation products of Montelukast are:

- Montelukast S-oxide: Formed through the oxidation of the thioether linkage. This is a major degradation product found under oxidative stress and upon exposure to daylight in solid form.

- cis-isomer of Montelukast: This isomer results from the photo-isomerization of the trans-double bond when exposed to light, particularly UV light.

Forced degradation studies under acidic conditions have also shown the formation of specific degradation products.

Q3: How should Montelukast be stored to ensure its stability?

To ensure long-term stability, Montelukast should be protected from light and stored in a controlled environment. For solid forms, storage in light-resistant containers is crucial. Film-coated tablets have shown better stability compared to chewable tablets when exposed to light. For solutions, storage at controlled room temperature or refrigerated conditions (around 5 °C to 30 °C), protected from light, is recommended. The solvent system can also influence stability, with 70% methanol being a more stable medium for solutions exposed to light.

Troubleshooting Guide

Problem 1: An unexpected peak is observed during HPLC analysis of a Montelukast sample.

- Possible Cause: This could be a degradation product. Montelukast is known to degrade under various stress conditions.
- Troubleshooting Steps:
 - Verify Storage Conditions: Confirm that the sample was stored with protection from light and at the recommended temperature. Exposure to daylight, even for a week, can cause over 20% degradation in the solid state.
 - Analyze Stress Samples: To identify the unknown peak, perform forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) on a reference sample of Montelukast.
 - Compare Retention Times: Compare the retention time of the unknown peak with the peaks of the degradation products formed in the stress samples. The primary degradation products to look for are Montelukast S-oxide and the cis-isomer.

- LC-MS/MS Analysis: For definitive identification, characterize the degradation product using LC-MS/MS to determine its mass and fragmentation pattern.

Problem 2: The concentration of Montelukast in my sample is lower than expected.

- Possible Cause: The sample may have degraded due to improper storage or handling.
- Troubleshooting Steps:
 - Review Storage History: Check the storage conditions of the sample, including temperature, humidity, and light exposure. Montelukast is particularly sensitive to light.
 - Examine Packaging: Ensure the packaging is intact and appropriate for protecting the sample from environmental factors. Unpacked chewable tablets, for instance, show significant degradation when exposed to daylight.
 - Perform a Re-assay: Re-assay the sample using a validated stability-indicating HPLC method to confirm the initial result.
 - Check for Degradation Products: Analyze the chromatogram for the presence of degradation peaks, such as Montelukast S-oxide or the cis-isomer. An increase in these peaks corresponding to a decrease in the Montelukast peak is a strong indicator of degradation.

Quantitative Data Summary

The following tables summarize the degradation of Montelukast under various stress conditions as reported in forced degradation studies.

Table 1: Forced Degradation of Montelukast under Different Conditions

Stress Condition	Reagent/ Condition	Duration	Temperature	% Degradation	Major Degradation Product(s)	Reference
Acid Hydrolysis	1N HCl	4 hours	60°C	Significant	Not specified	
Base Hydrolysis	1N NaOH	4 hours	60°C	Significant	Not specified	
Oxidative	30% H ₂ O ₂	5 hours	60°C	Significant	Montelukast S-oxide	
Photolytic	Daylight	1 week	Ambient	>20% (solid state)	Montelukast S-oxide	
Photolytic	UV light (254 nm)	Not specified	Ambient	Significant (in solution)	cis-isomer	
Thermal	Dry Heat	Not specified	Not specified	Stable	-	
Accelerated Stability	40°C / 75% RH	6 months	40°C	Not specified	Montelukast S-oxide	

Note: "Significant" indicates that degradation was observed, but a specific percentage was not provided in the cited source.

Experimental Protocols

1. Stability-Indicating HPLC Method

This method is designed to separate Montelukast from its potential degradation products.

- Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

- Column: C18 reversed-phase column (e.g., Zorbax XDB C-18, 150 x 4.6 mm, 5 μ m).
- Mobile Phase: A mixture of Water:Acetonitrile:Formic acid (50:50:1, v/v/v). An alternative is a mixture of ammonium acetate buffer (pH 3.5) and methanol (15:85, v/v).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 μ L.
- Detection Wavelength: 254 nm or 280 nm.
- Column Temperature: Ambient.

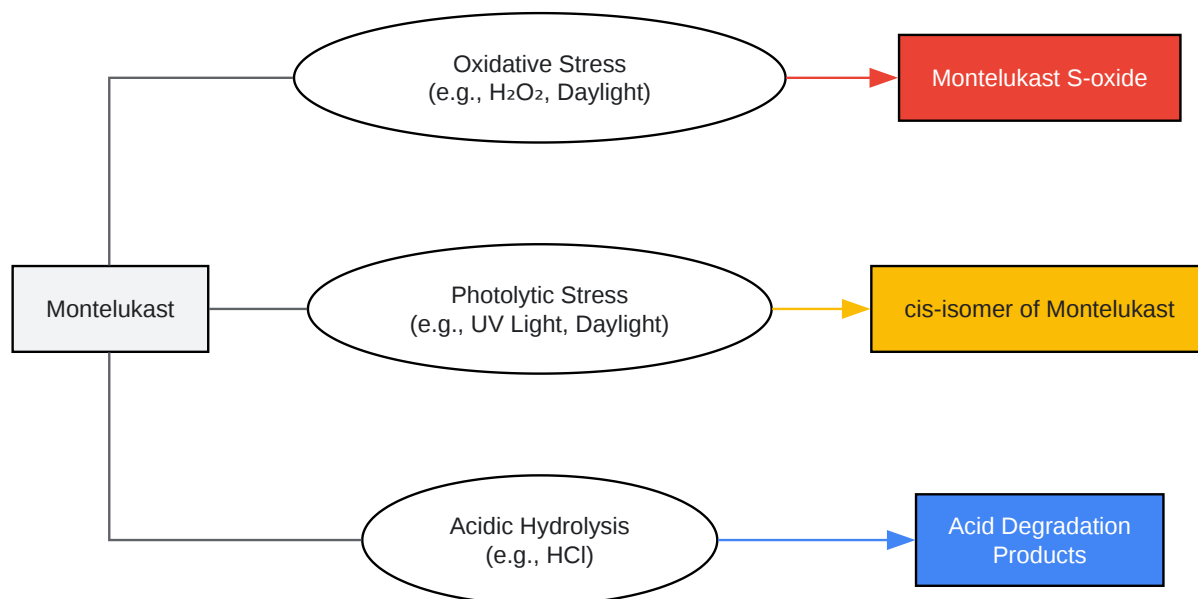
2. Forced Degradation Studies Protocol

This protocol outlines the conditions for inducing the degradation of Montelukast to study its stability profile.

- Preparation of Stock Solution: Prepare a stock solution of Montelukast in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Acid Hydrolysis:
 - To 1 mL of the stock solution, add 1 mL of 1N HCl.
 - Reflux the mixture in a water bath at 60°C for 4 hours.
 - Neutralize the solution with an equal amount of 1N NaOH before analysis.
- Base Hydrolysis:
 - To 1 mL of the stock solution, add 1 mL of 1N NaOH.
 - Reflux the mixture in a water bath at 60°C for 4 hours.
 - Neutralize the solution with an equal amount of 1N HCl before analysis.
- Oxidative Degradation:

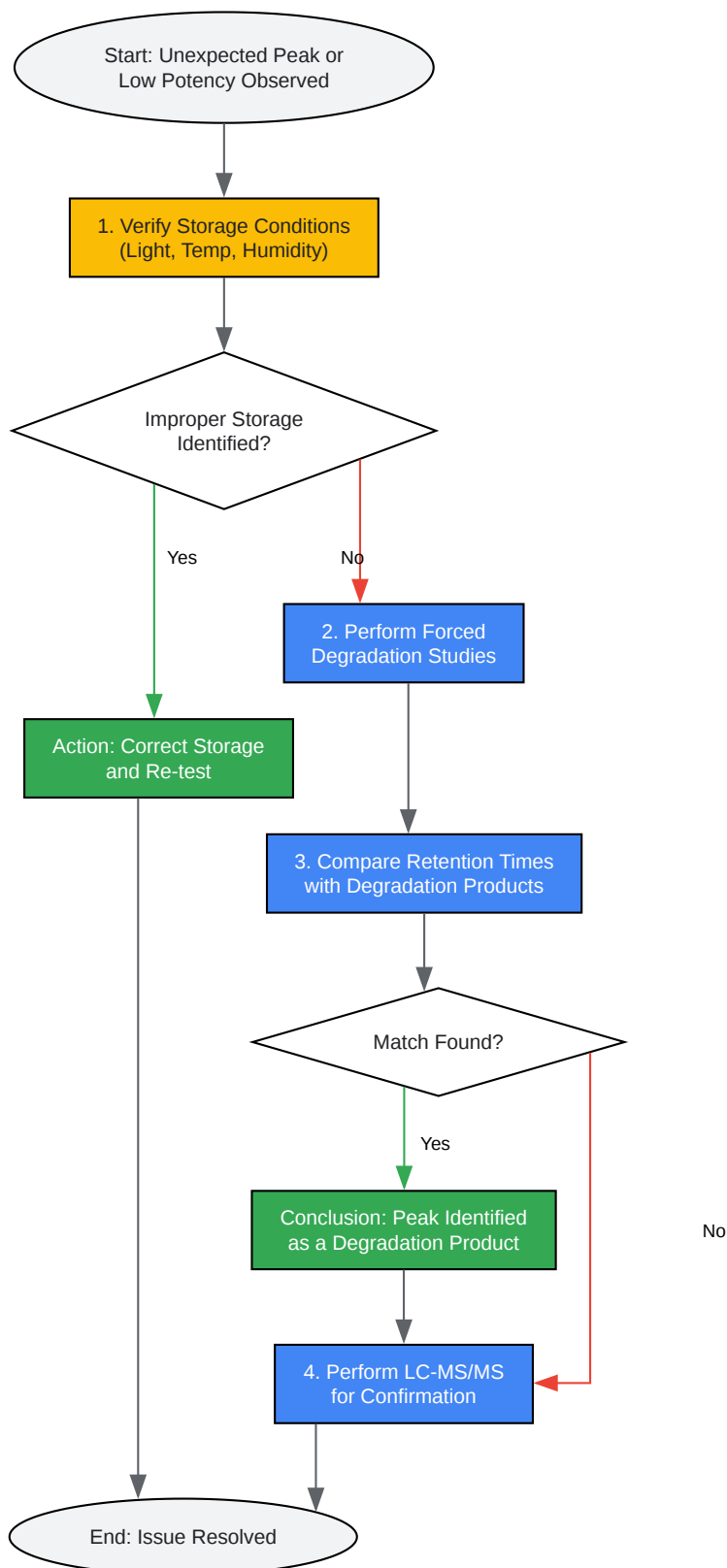
- To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
- Keep the mixture in a water bath at 60°C for 5 hours.
- Photolytic Degradation:
 - Expose the Montelukast solution or solid sample to direct daylight or a UV lamp (254 nm) for a specified period (e.g., 1 week for solid state).
 - Prepare a control sample protected from light.
- Thermal Degradation:
 - Place the solid Montelukast sample in a hot air oven at a specified temperature (e.g., 65°C) for a defined period.
- Analysis: Analyze all stressed samples and a control sample using the stability-indicating HPLC method described above.

Visualizations



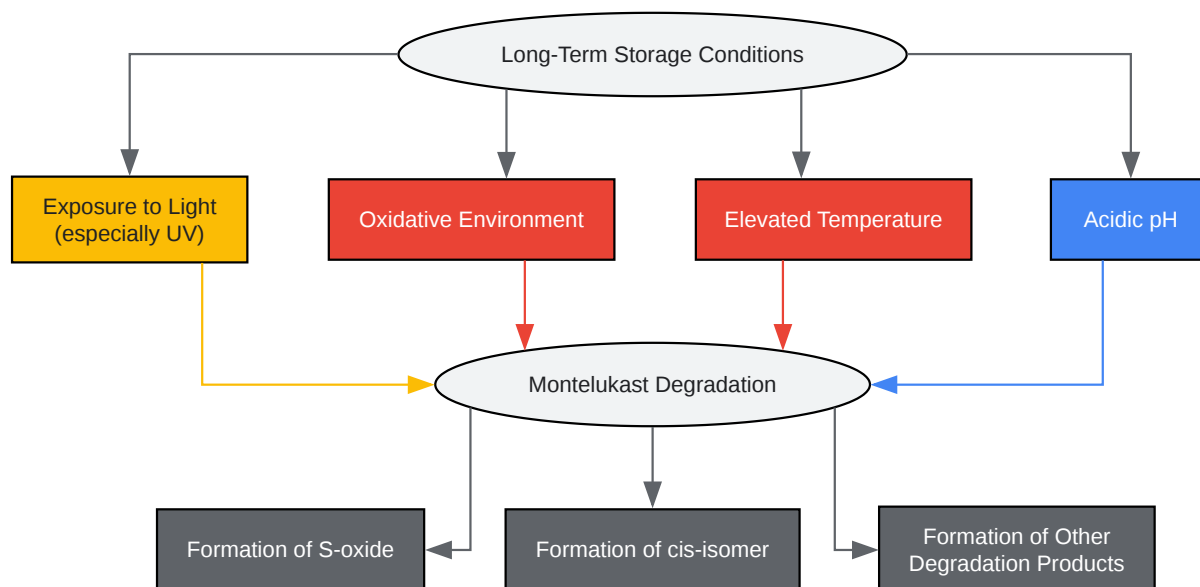
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Caption: Degradation pathway of Montelukast under different stress conditions.



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Caption: Troubleshooting workflow for Montelukast stability issues.



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Caption: Relationship between storage conditions and Montelukast degradation.

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